N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
Descripción
This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety and an N-ethyl-N-phenylsulfamoyl substituent.
Propiedades
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-4-27(17-8-6-5-7-9-17)33(30,31)18-12-10-16(11-13-18)22(29)26-23-25-19-14-24(2,3)15-20(28)21(19)32-23/h5-13H,4,14-15H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIGNPFEFHEYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound with potential biological activity. Its structure features a benzo[d]thiazole core and a sulfamoyl group, which may contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O2S |
| Molar Mass | 427.52 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide typically involves multiple steps:
- Formation of the Benzo[d]thiazole Core : The initial step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : This is achieved through nucleophilic substitution reactions that attach the sulfamoyl moiety to the benzamide structure.
- Final Amide Bond Formation : The last step involves coupling the synthesized intermediates to form the final compound through amide bond formation.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzo[d]thiazole derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.
The proposed mechanism of action for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It has been suggested that this compound could trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in PubMed reported that similar benzo[d]thiazole derivatives showed IC50 values ranging from 6.7 µg/mL to higher than 20 µg/mL against CCRF-CEM leukemia cells . These findings suggest that modifications in the chemical structure can significantly impact biological efficacy.
- Comparative Analysis with Other Compounds : A comparative study highlighted that while some derivatives exhibited strong cytotoxic effects, others were devoid of activity due to structural differences . This emphasizes the importance of specific functional groups in enhancing biological activity.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for compounds similar to N-(5,5-dimethyl-7-oxo...) . These studies are crucial for understanding the therapeutic potential and safety profile of this compound.
Comparación Con Compuestos Similares
Research Implications
- Bioactivity : The sulfamoyl group in the target compound may target carbonic anhydrases or tyrosine kinases, akin to triazole sulfonamides in .
- Synthetic Flexibility : Analog synthesis methods (e.g., condensation with hydroxylamine in ) suggest routes for modifying the target compound’s substituents .
- Spectral Gaps : Further characterization (e.g., IR, NMR) is required for the target compound to confirm its structural and electronic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
